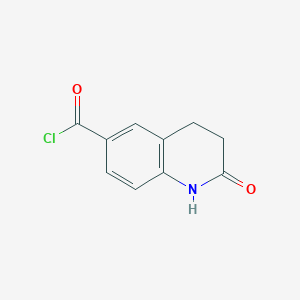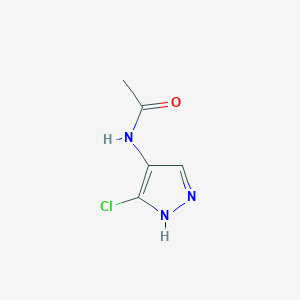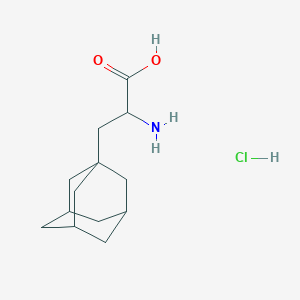
3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride
Übersicht
Beschreibung
3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is a chemical compound with the molecular formula C13H22ClNO2 . It is a white to off-white powder .
Synthesis Analysis
The synthesis of similar adamantane compounds has been reported in the literature. For instance, 1,3-Bis (3-R-adamantan-1-yl)acetones were synthesized from 2- (adamantan-1-yl)acetic acid using trifluoroacetic anhydride and trifluoromethanesulfonic acid .Molecular Structure Analysis
The molecular structure of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride can be described by the InChI code: 1S/C13H21NO2.ClH/c14-11(4-12(15)16)13-5-8-1-9(6-13)3-10(2-8)7-13;/h8-11H,1-7,14H2,(H,15,16);1H .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride have not been found, similar adamantane compounds have been synthesized from 1-adamantyl nitrate in sulfuric acid media .Physical And Chemical Properties Analysis
3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is a white to off-white powder with a molecular weight of 259.78 g/mol . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Summary of the Application
Adamantane derivatives have been synthesized and tested for their antimicrobial and anti-proliferative activities. The compounds were evaluated against a panel of Gram-positive and Gram-negative bacteria and yeast-like pathogenic fungus Candida albicans .
Methods of Application or Experimental Procedures
The compound was prepared via treatment of adamantan-1-yl isothiocyanate with hydrazine hydrate in ethanol at reflux temperature for one hour .
Results or Outcomes
The study does not provide specific quantitative data or statistical analyses in the abstract. For detailed results, the full text of the research paper would need to be consulted .
2. Synthesis of Functional Compounds with a Cage Structure
Summary of the Application
Adamantane derivatives are used in the synthesis of functional compounds with a cage structure .
Methods of Application or Experimental Procedures
The synthesis involves the use of 1,3-dehydroadamantane and its derivatives that are capable of restoring the adamantane structure in their reactions .
Results or Outcomes
The use of adamantane derivatives in synthesis provides advantages such as low-stage syntheses of difficult-to-synthesize adamantane derivatives, atomic precision, and “green chemistry” .
3. Synthesis and Properties of 1,3-Disubstituted Ureas
Summary of the Application
Adamantane derivatives are used in the synthesis of 1,3-disubstituted ureas. These ureas are promising inhibitors of the human soluble epoxide hydrolase (hsEH) .
Methods of Application or Experimental Procedures
The method includes the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .
Results or Outcomes
The resulting 1,3-disubstituted ureas are promising inhibitors of the human soluble epoxide hydrolase (hsEH). The yield of the reaction was 95% and 89%, respectively .
4. Synthesis and Chemical Transformations of N-Adamantylated Amides
Summary of the Application
N-Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media. The proposed method is usefulness for the preparation of antiviral drug tromantadine .
Methods of Application or Experimental Procedures
The reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles were carried out at a temperature of 60–70°C .
Results or Outcomes
A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles .
5. Synthesis and Properties of 1,3-Disubstituted Ureas
Summary of the Application
A one-stage method for the preparation of 1-[isocyanato(phenyl)methyl]adamantane and 1-[isocyanato(phenyl)methyl]-3,5-dimethyladamantane has been described. The resulting 1,3-disubstituted ureas are promising inhibitors of the human soluble epoxide hydrolase (hsEH) .
Methods of Application or Experimental Procedures
The method includes the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .
Results or Outcomes
The yield of the reaction was 95% and 89%, respectively .
6. Synthesis and Chemical Transformations of N-Adamantylated Amides
Summary of the Application
N-Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media. The proposed method is useful for the preparation of antiviral drug tromantadine .
Methods of Application or Experimental Procedures
The reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles should be carried out at a temperature of 60–70°C .
Results or Outcomes
A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1-adamantyl)-2-aminopropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13;/h8-11H,1-7,14H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPGPACVPPNYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate](/img/structure/B1458581.png)
![4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458582.png)


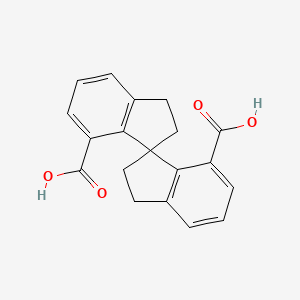

![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)
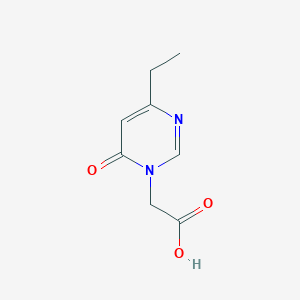
![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458591.png)
